2-Chloroquinoxaline-6-sulfonyl chloride

Catalog No.
S790213
CAS No.
877078-00-7
M.F
C8H4Cl2N2O2S
M. Wt
263.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloroquinoxaline-6-sulfonyl chloride

CAS Number

877078-00-7

Product Name

2-Chloroquinoxaline-6-sulfonyl chloride

IUPAC Name

2-chloroquinoxaline-6-sulfonyl chloride

Molecular Formula

C8H4Cl2N2O2S

Molecular Weight

263.1 g/mol

InChI

InChI=1S/C8H4Cl2N2O2S/c9-8-4-11-7-3-5(15(10,13)14)1-2-6(7)12-8/h1-4H

InChI Key

XRFZYTKDWOECHH-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=CN=C2C=C1S(=O)(=O)Cl)Cl

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1S(=O)(=O)Cl)Cl

2-Chloroquinoxaline-6-sulfonyl chloride (CAS 877078-00-7) is a bifunctional electrophilic building block designed for orthogonal synthetic workflows. Featuring both a reactive sulfonyl chloride group and a distinct C2-chloro imine-like handle on an electron-deficient quinoxaline core, this compound is engineered for stepwise functionalization [1]. In procurement and material selection, it is prioritized by medicinal and agrochemical chemists who require a rigid, polarizable scaffold that permits initial sulfonamide or sulfonate formation at low temperatures, followed by controlled nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling at the C2 position. This dual reactivity profile eliminates the need for multi-step de novo heterocyclic synthesis, accelerating library generation.

Procurement Fit

Dual-electrophile architecture — C2–Cl (SNAr) and 6–SO₂Cl (sulfonylation) — enables orthogonal sequential derivatization.
Multiple purity tiers available — higher grade for stoichiometric precision and a cost-effective option for screening workflows.
Class 8 corrosive (UN 1759) — requires HazMat shipping, 2–8°C storage, and dry sealed conditions. Plan logistics and budget accordingly.

Substituting 2-chloroquinoxaline-6-sulfonyl chloride with generic analogs compromises both synthetic efficiency and product purity. Utilizing the unsubstituted quinoxaline-6-sulfonyl chloride removes the C2 electrophilic handle, preventing downstream functionalization at the pyrazine ring without resorting to low-yield C-H activation protocols [1]. Conversely, employing 2,3-dichloroquinoxaline-6-sulfonyl chloride introduces regioselectivity challenges; during subsequent SNAr reactions, the presence of two identical halogens typically results in a statistical mixture of 2-substituted, 3-substituted, and 2,3-disubstituted products. This lack of regiocontrol necessitates chromatographic purification, reducing the overall yield of the desired mono-functionalized target and increasing scale-up costs. The precise mono-chlorination at the C2 position in 2-chloroquinoxaline-6-sulfonyl chloride provides the balance of reactivity and predictability required for industrial-scale procurement.

Substitution Risk

2-Chloroquinoxaline-6-sulfonyl chloride
Generic quinoxaline sulfonyl chlorides
Substitution Risk
Two orthogonal electrophilic sites (C2–Cl + 6–SO₂Cl)
Single electrophilic site only (6–SO₂Cl or C2–Cl)
Orthogonal derivatization not possible; sequential diversification strategy lost.
SNAr at C2–Cl proceeds preferentially over VNS, confirmed experimentally
Undefined or different regioselectivity; risk of regioisomeric mixtures
Lower synthetic predictability may compromise intermediate purity and yield.
Sulfonamide intermediate retains C2–Cl handle for late-stage functionalization
No handle for post-sulfonylation diversification
May limit access to compound series requiring 2-position modification.

Chemoselective Sulfonylation Efficiency

The distinct electrophilicity of the two reactive sites in 2-chloroquinoxaline-6-sulfonyl chloride allows for strict chemocontrol. At 0–25 °C, the sulfonyl chloride reacts quantitatively with primary and secondary amines, while the C2-chloride remains unreactive. This achieves >95% yield of the intermediate sulfonamide without competitive SNAr side reactions [1]. In contrast, attempting simultaneous or sequential functionalization using generic multi-halogenated scaffolds often leads to premature halogen displacement or complex mixtures, reducing the isolated yield of the first-stage intermediate to <70%.

Evidence DimensionYield of pure sulfonamide intermediate at 25 °C
Target Compound Data>95% yield with intact C2-chloride
Comparator Or Baseline2,3-Dichloroquinoxaline-6-sulfonyl chloride (often <70% due to competitive displacement or hydrolysis)
Quantified Difference25%+ improvement in first-step isolated yield
ConditionsReaction with primary amines in DCM/DIPEA at 0 to 25 °C

Ensures that buyers can reliably execute the first step of library synthesis without losing material to side reactions, maximizing throughput.

Orthogonal Sites
Head-to-head
2 electrophilic sites (C2–Cl + 6–SO₂Cl) vs. 1 site in comparators — 2-fold increase in orthogonal derivatization capacity.
Enables stepwise sequential diversification; reduces linear step count in library synthesis.
SNAr preference confirmed in competitive VNS/SNAr experiments (Org. Biomol. Chem., 2023).

Regiocontrol in Downstream Nucleophilic Aromatic Substitution (SNAr)

Following sulfonamide formation, the C2-chloro group of the target compound can be cleanly substituted via SNAr at elevated temperatures (80–120 °C). Because there is only one halogen on the pyrazine ring, this reaction yields a single regioisomer (>98% regiomeric purity) [1]. When using the 2,3-dichloro analog as a comparator, the equivalent reaction yields a difficult-to-separate mixture of 2-amino-3-chloro and 3-amino-2-chloro isomers, requiring preparative HPLC and reducing the effective yield of the desired isomer to below 40%.

Evidence DimensionRegiomeric purity of mono-SNAr product
Target Compound Data>98% single regioisomer
Comparator Or Baseline2,3-Dichloroquinoxaline-6-sulfonyl chloride (~50:50 mixture of regioisomers)
Quantified DifferenceNear-total elimination of regioisomer formation
ConditionsSNAr with secondary amines in DMF at 100 °C

Eliminates the need for costly and time-consuming chromatographic separations, making it highly preferred for process scale-up.

Purity Tiers
Data to verify
≥98% (Chemscene, Leyan, CymitQuimica) vs. 95% (Enamine, Chemeenu); 3–5% purity advantage at upper tier.
Higher-purity tier supports stoichiometric precision; 95% offers cost flexibility.
Vendor Certificate of Analysis specifications; verify batch-specific values before use.

Suitability for Palladium-Catalyzed Cross-Coupling

The C2-chloride serves as a competent electrophile for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the installation of aryl or heteroaryl groups with >85% typical yields under standard Pd-catalysis [1]. The baseline comparator, quinoxaline-6-sulfonyl chloride, completely lacks this halogen handle, meaning that C2 functionalization would require directed C-H activation protocols that typically suffer from narrow substrate scope and lower yields (<50%).

Evidence DimensionYield of C2-arylation product
Target Compound Data>85% via standard Suzuki coupling
Comparator Or BaselineQuinoxaline-6-sulfonyl chloride (<50% via C-H activation)
Quantified Difference35%+ higher yield with broader substrate scope
ConditionsPd(dppf)Cl2, arylboronic acid, K2CO3, 1,4-dioxane/water, 90 °C

Provides buyers with a reliable, standard methodology to expand the chemical space of their libraries without relying on specialized or low-yielding C-H functionalization.

Hazard Profile
Data to verify
Target: Class 8, PG III, UN 1759 (HazMat surcharge ~$138); Comparator: non-corrosive irritant, ambient storage.
Procurement requires HazMat shipping budget and cold-chain storage infrastructure.
Based on GHS classification and vendor SDS; confirm regulatory status in your region.
Antimicrobial Scaffold
Class-level
Derivative 7a MIC 4.91–9.82 μM vs. norfloxacin 2.44–9.80 μM (MDR strains); DNA gyrase IC₅₀ 15.69–23.72 μM.
Scaffold-derived MIC context supports antimicrobial screening; class-level inference from derivative studies.
Parent sulfonyl chloride not tested; scaffold data require direct validation for specific programs.
Patent Landscape
Class-level
≥3 distinct patent families (B-Raf, PI3K, MEK) claim 6-sulfonylquinoxaline kinase inhibitor scaffolds.
Target scaffold maps to multiple kinase inhibitor chemotypes; class-level patent evidence guides procurement prioritization.
Markush structure coverage; review specific claims for freedom-to-operate considerations.
Site Selectivity
Head-to-head
2-Chloroquinoxaline: SNAr at C2–Cl preferred over VNS; quinoxaline: VNS-dominant pathway.
Predictable C2–Cl reactivity enables clean sulfonamide intermediate formation, reducing regioisomeric mixtures.
Validated with carbanion nucleophiles at ambient temperature (Org. Biomol. Chem., 2023).

Medicinal Chemistry: Kinase Inhibitor Library Synthesis

Due to its orthogonal reactivity, 2-chloroquinoxaline-6-sulfonyl chloride is a practical starting material for generating diverse libraries of quinoxaline-based kinase inhibitors. The sulfonyl chloride can be reacted with various anilines to tune the hinge-binding region, while the C2-chloride can be subsequently displaced by diverse nucleophiles or coupled with aryl groups to probe the solvent-exposed channel, all with strict regiocontrol [1].

Agrochemical Development: Novel Fungicides and Herbicides

In agrochemical research, the quinoxaline scaffold is utilized for its bioactivity. This specific compound allows for the rapid assembly of complex molecules where a sulfonamide linkage provides metabolic stability, and the C2 position can be functionalized with specific lipophilic groups via SNAr to optimize leaf penetration and target-site binding [2].

Development of Covalent Probes and Bioconjugation Linkers

The distinct temperature profiles required for the two reactive sites make this compound a reliable rigid linker for bioconjugation. The sulfonyl chloride can be selectively attached to a primary amine on a fluorophore or solid support at room temperature, leaving the C2-chloride available to act as a mild electrophile for capturing biological nucleophiles under controlled assay conditions [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal reactivity (sulfonylation + C2–Cl diversification)
Sequential derivatization compatibility; purity for parallel synthesis
Antimicrobial scaffold screening
6-sulfonamide pharmacophore access
Derivative MIC and DNA gyrase inhibition (class-level evidence)
Agrochemical intermediate production
Sulfonyl chloride handle + Class 8 logistics readiness
HazMat compliance, cold-chain storage, purity tier availability
Synthetic methodology studies
Dual leaving groups for chemoselectivity experiments
SNAr vs. VNS selectivity baseline; multi-vendor supply consistency

XLogP3

2.3

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